L-threo-Hex-2-enaric acid 1,4-Lactone

カタログ番号 B570331

CAS番号:

66757-69-5

分子量: 190.107

InChIキー: LMMOGBZPBLQFHK-DMTCNVIQSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-threo-Hex-2-enaric acid 1,4-Lactone is an impurity of L-Ascorbic Acid . It belongs to the Ascorbic acid API family . It is also categorized under Impurity Reference Materials, Chiral Molecules, and Pharmaceutical Reference Standards .

Molecular Structure Analysis

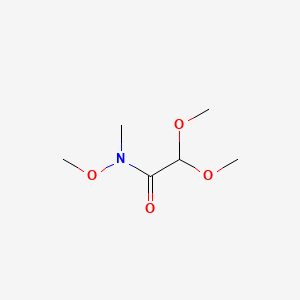

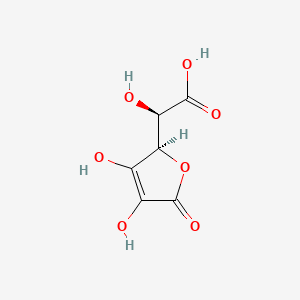

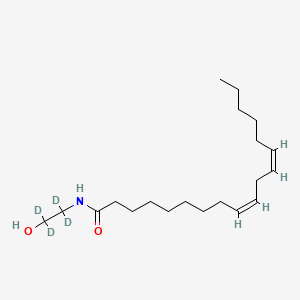

The molecular formula of L-threo-Hex-2-enaric acid 1,4-Lactone is C6H6O7 . Its molecular weight is 190.11 .Physical And Chemical Properties Analysis

L-threo-Hex-2-enaric acid 1,4-Lactone is slightly soluble in DMSO, Methanol, and Water .科学的研究の応用

Synthesis and Characterization

- A study detailed the synthesis and characterization of a hexenuronic acid model, methyl 4-deoxy-beta-L-threo-hex-4-enopyranosiduronic acid, using a six-step high-yielding reaction process. The final product was analyzed using several techniques, including NMR and FTIR, highlighting the chemical's utility in carbohydrate research and its potential applications in understanding complex biological processes and material synthesis (Adorjan, Jääskeläinen, & Vuorinen, 2006).

Enzymatic Tools for Synthesis

- Research on obafluorin biosynthesis revealed the necessity of an L-threonine transaldolase for the assembly of L-threo-β-hydroxy-α-amino acids, underscoring the enzymatic capabilities in synthesizing bioactive compounds with specific configurations. This study provides a basis for developing enzymatic methods for producing beta-lactone natural products and their precursors (Scott, Heine, Qin, & Wilkinson, 2017).

Conversion to Value-added Products

- A fungal pyranose dehydrogenase was used for the oxidation of lactose to produce lactobiono-1,5-lactone and 2-dehydrolactose, demonstrating the chemical's potential in biotechnological applications for converting lactose into valuable derivatives for industrial uses (Volc, Sedmera, Kujawa, Halada, Kubátová, & Haltrich, 2004).

Metabolic Engineering for Vitamin C Biosynthesis

- In metabolic engineering efforts, the L-ascorbic acid biosynthesis pathway in Kluyveromyces lactis was modified to include genes for GDP-mannose 3,5-epimerase (GME), demonstrating a novel approach to producing vitamin C via fermentation processes. This study signifies the importance of metabolic engineering in enhancing the biosynthesis of essential nutrients (Rosa, Colombo, Alvim, Avonce, van Dijck, & Passos, 2013).

特性

IUPAC Name |

(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7/c7-1-2(8)6(12)13-4(1)3(9)5(10)11/h3-4,7-9H,(H,10,11)/t3-,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMMOGBZPBLQFHK-DMTCNVIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=C(C(=O)O1)O)O)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1(C(=C(C(=O)O1)O)O)[C@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-threo-Hex-2-enaric acid 1,4-Lactone | |

CAS RN |

66757-69-5 |

Source

|

| Record name | 2-((2R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyacetic acid, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066757695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2R)-3,4-DIHYDROXY-5-OXO-2,5-DIHYDROFURAN-2-YL)-2-HYDROXYACETIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP5W97GUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3-Hydroxypiperidine-2-carboxamide

116595-05-2

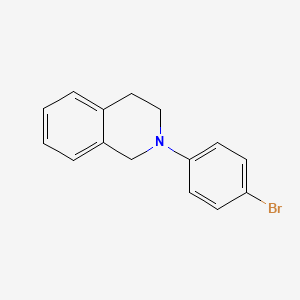

2-(4-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline

1057279-05-6

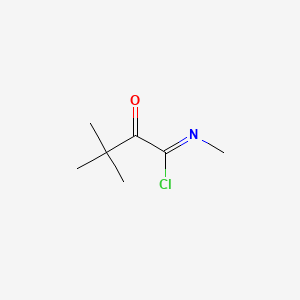

1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)

123134-50-9

![1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)](/img/no-structure.png)

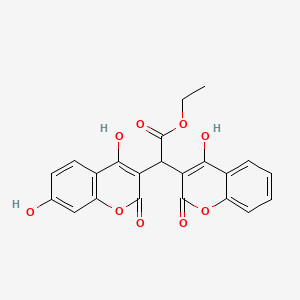

![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)

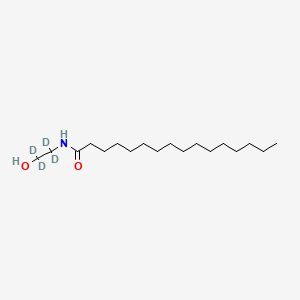

![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)